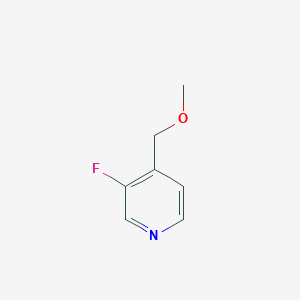
N-(3-Aminopropyl)-4-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-4-methylpyridin-2-amine (AMP-4-MPA) is a synthetic pyridine amine compound that has been investigated for its potential applications in scientific research. AMP-4-MPA has been studied for its ability to interact with proteins and other molecules, as well as its biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminopropyl)-4-methylpyridin-2-amine involves the reaction of 4-methyl-2-pyridinamine with 3-aminopropylamine in the presence of a suitable solvent and catalyst.
Starting Materials
4-methyl-2-pyridinamine, 3-aminopropylamine
Reaction
To a stirred solution of 4-methyl-2-pyridinamine (1.0 equiv) in a suitable solvent, add 3-aminopropylamine (1.2 equiv) dropwise at room temperature., Heat the reaction mixture to reflux and stir for several hours., Allow the reaction mixture to cool to room temperature and filter off any precipitated solids., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain N-(3-Aminopropyl)-4-methylpyridin-2-amine as a white solid.
科学的研究の応用
N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential applications in scientific research. It has been used as a tool to study protein-protein interactions and to identify new drug targets. It has also been used in the study of enzyme kinetics and as a ligand for affinity chromatography. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential use in drug delivery systems, as well as for its potential applications in cancer therapy.
作用機序
N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins and other molecules through its pyridine ring structure. It is believed that the pyridine ring is able to interact with the hydrophobic regions of proteins, allowing it to bind to them. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins through hydrogen bonding and other non-covalent interactions.
生化学的および生理学的効果
N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, suggesting that it may be useful in the treatment of certain diseases. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential to modulate the activity of certain ion channels, suggesting that it may be useful in the treatment of various neurological disorders.
実験室実験の利点と制限
N-(3-Aminopropyl)-4-methylpyridin-2-amine is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has been shown to be safe when used in laboratory experiments. However, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as soluble in water as some other compounds, which may limit its use in certain types of experiments. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as widely available as some other compounds, which may limit its use in certain types of experiments.
将来の方向性
N-(3-Aminopropyl)-4-methylpyridin-2-amine has potential applications in a variety of areas, including drug delivery systems, cancer therapy, and the treatment of various neurological disorders. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study protein-protein interactions and to identify new drug targets. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study enzyme kinetics and as a ligand for affinity chromatography. Finally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study the structure and function of various proteins and other molecules.
特性
IUPAC Name |
N'-(4-methylpyridin-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-3-6-12-9(7-8)11-5-2-4-10/h3,6-7H,2,4-5,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVAARGMKOYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylpyridin-2-yl)propane-1,3-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

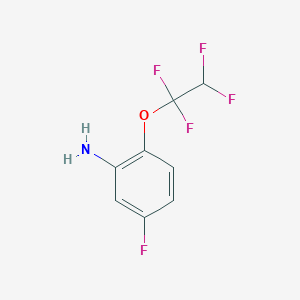
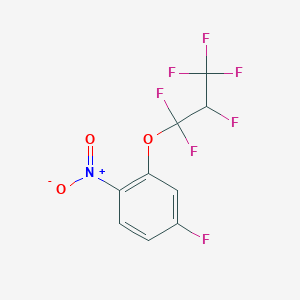
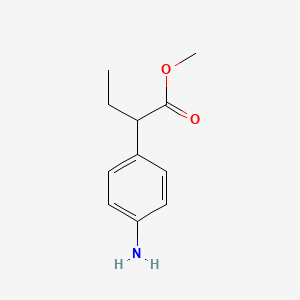
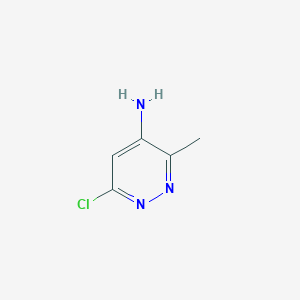
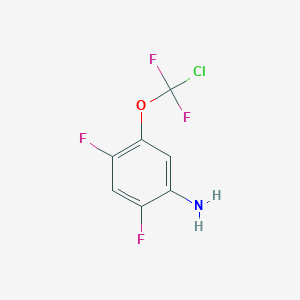

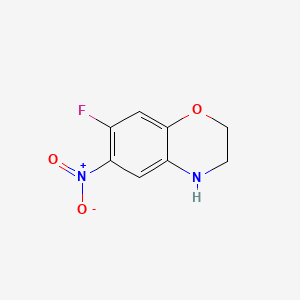
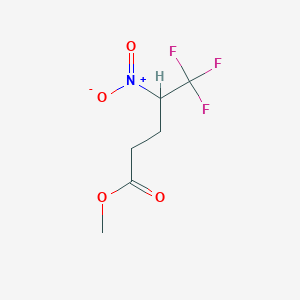


![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)


